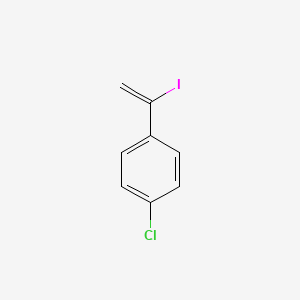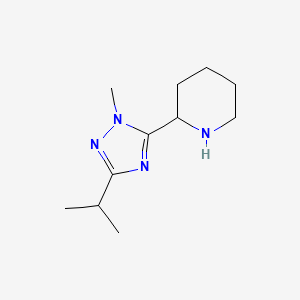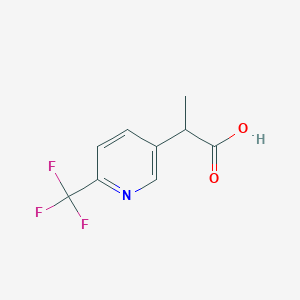
1-Chloro-4-(1-iodoethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(1-iodoethenyl)benzene is an organic compound with the molecular formula C8H6ClI It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position relative to a vinyl group substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-iodoethenyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and halogenation reactions. One common method involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where benzene derivatives are treated with halogenating agents under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1-iodoethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or hydroxides.
Oxidation and Reduction Reactions: The vinyl group in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the vinyl group to an ethyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-(1-iodoethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to undergo various chemical transformations.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1-iodoethenyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the vinyl group.
1-Chloro-4-ethylbenzene: Similar structure with an ethyl group instead of a vinyl group.
1-Bromo-4-(1-iodoethenyl)benzene: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-4-(1-iodoethenyl)benzene is unique due to the presence of both chlorine and iodine atoms along with a vinyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C8H6ClI |
|---|---|
Molecular Weight |
264.49 g/mol |
IUPAC Name |
1-chloro-4-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6ClI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |
InChI Key |
GAWXDWAIZJRELG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R,5R)-4-[(2,4-Dichlorophenyl)methoxy]-5-{[(2,4-dichlorophenyl)methoxy]methyl}-2-methoxyoxolan-3-one](/img/structure/B13641993.png)
![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13641997.png)
![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)



![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)




